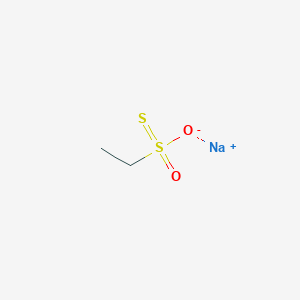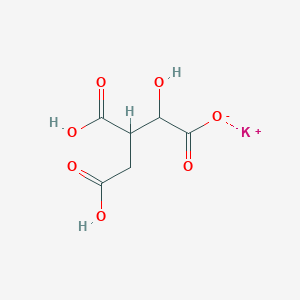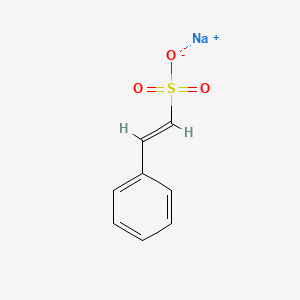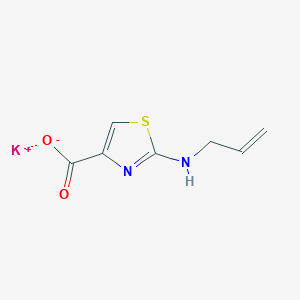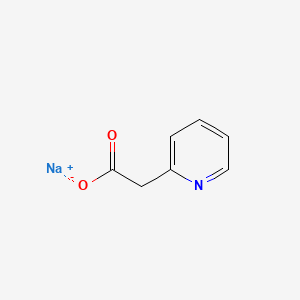
Sodium 2-(pyridin-2-yl)acetate
Vue d'ensemble
Description
Sodium 2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C7H6NNaO2 . It is also known by other names such as Pyridin-2-yl Acetate and 2-ACETOXY-PYRIDINE . The molecular weight of this compound is 137.14 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium 2-(pyridin-2-yl)acetate can be represented by the InChI codeInChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 . The Canonical SMILES representation is CC(=O)OC1=CC=CC=N1 . Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium 2-(pyridin-2-yl)acetate include a molecular weight of 137.14 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 39.2 Ų and a Heavy Atom Count of 10 .Applications De Recherche Scientifique
Anti-Fibrosis Drug Development
Sodium 2-(pyridin-2-yl)acetate derivatives have been synthesized and evaluated for their potential as anti-fibrotic agents. These compounds have shown promising activity against fibrosis, particularly in liver cells . The derivatives, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, have demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone, with IC50 values of 45.69 μM and 45.81 μM, respectively . This indicates a strong potential for these compounds to be developed into novel anti-fibrotic medications.
Catalyst-Free Synthesis of Carbamates
In the field of green chemistry, Sodium 2-(pyridin-2-yl)acetate has been utilized in a catalyst-free synthesis method to produce N-pyridin-2-yl carbamates . This environmentally friendly technique allows for the high-yielding synthesis of a wide range of carbamates, which are valuable in various pharmaceutical applications.
Synthesis of Indolizines
The compound has also been used in the synthesis of indolizines, a class of heterocyclic compounds with significant pharmacological properties . A copper-mediated radical oxidative annulation process involving 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been developed, providing a new strategy for creating these important molecules.
Medicinal Chemistry
In medicinal chemistry, Sodium 2-(pyridin-2-yl)acetate serves as a building block for the construction of novel heterocyclic compound libraries. These libraries are crucial for discovering compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Biology
In chemical biology research, the compound is employed in the design of privileged structures. These structures are essential for the development of new drugs, as they often exhibit a wide range of pharmacological activities .
Pharmacology
Sodium 2-(pyridin-2-yl)acetate derivatives are being studied for their diverse biological and pharmaceutical activities. Their role in the inhibition of collagen expression and hydroxyproline content in cell culture media is particularly noteworthy, as it opens up possibilities for treating diseases related to excessive collagen production .
Organic Synthesis
The compound is a key precursor in organic synthesis, enabling the creation of complex molecules with specific functions. Its versatility allows chemists to explore new reactions and synthesize compounds that could have significant impacts on various fields of science and technology .
Drug Discovery
Lastly, Sodium 2-(pyridin-2-yl)acetate is instrumental in drug discovery efforts, especially in the synthesis of pyrimidine derivatives. These derivatives are explored for their therapeutic potential, with some showing promising results in preclinical studies .
Mécanisme D'action
Target of Action
Sodium 2-(pyridin-2-yl)acetate is a complex compound with potential biological activities. Related compounds such as pyrrolidine and pyrimidine derivatives have been reported to interact with various biological targets
Mode of Action
It’s known that the pyrrolidine ring, a structural feature of related compounds, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring This could potentially influence the compound’s interaction with its targets
Biochemical Pathways
Related compounds have been found to exhibit diverse types of biological and pharmaceutical activities, suggesting that they may affect multiple biochemical pathways . More research is needed to understand the biochemical pathways influenced by Sodium 2-(pyridin-2-yl)acetate.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities . For instance, certain pyrimidine derivatives were found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro
Propriétés
IUPAC Name |
sodium;2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFHYDOQKHFOLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987217 | |
| Record name | Sodium (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(pyridin-2-yl)acetate | |
CAS RN |
67870-16-0 | |
| Record name | Sodium pyridine-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067870160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pyridine-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



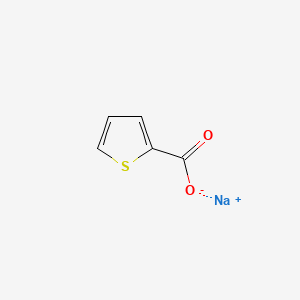
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)




![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
